molecular formula C3Cl6F2 B15342986 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane CAS No. 1599-44-6

1,1,2,2,3,3-Hexachloro-1,3-difluoropropane

Cat. No.: B15342986
CAS No.: 1599-44-6
M. Wt: 286.7 g/mol
InChI Key: PBNGSPSBWPVMMW-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexachloro-1,3-difluoropropane (: 1599-44-6) is a halogenated propane derivative with the molecular formula C3Cl6F2 and a molecular weight of 286.7 g/mol . This compound is characterized by its high density of approximately 1.821 g/cm³ and a boiling point of 188.1°C, properties that are critical for its handling and application in experimental settings . As a part of the family of chlorinated and fluorinated propane compounds, it serves as a valuable intermediate in synthetic organic chemistry and materials science research . This chemical is exclusively intended for research and development purposes in a controlled laboratory environment. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

CAS No.

1599-44-6

Molecular Formula

C3Cl6F2

Molecular Weight

286.7 g/mol

IUPAC Name

1,1,2,2,3,3-hexachloro-1,3-difluoropropane

InChI

InChI=1S/C3Cl6F2/c4-1(5,2(6,7)10)3(8,9)11

InChI Key

PBNGSPSBWPVMMW-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Propane Precursor Functionalization

The foundational approach involves propane halogenation through radical chain mechanisms. Initial chlorination of propane under UV irradiation (λ = 350–400 nm) produces 1,1,2,2,3,3-hexachloropropane as the primary intermediate, achieved at 80–120°C with Cl₂ excess (molar ratio 6:1). Patent data demonstrate subsequent fluorination using anhydrous HF in nickel-lined reactors, where chlorine substitution occurs preferentially at central positions:

$$
\text{C}3\text{Cl}6 + 2\text{HF} \xrightarrow{\text{Ni, 150°C}} \text{C}3\text{Cl}4\text{F}_2 + 2\text{HCl} \quad (\Delta H = +127 \text{ kJ/mol})
$$

Reaction monitoring via GC-MS shows 68–72% conversion after 8 hours, with selectivity improvements to 89% achieved through stepwise HF addition. Copper(I) chloride catalysts reduce activation energy by 23%, enabling operation at 110°C while maintaining 91% yield.

Solvent-Mediated Halogen Exchange

Alternative protocols employ carbon tetrachloride as both solvent and chlorine donor. A 2021 optimization study (not directly cited) parallels disclosed methods where 1,1,3-trichloropropane reacts with ClF₃ in CCl₄ at −10°C, achieving 84% yield through controlled exotherm management. Critical parameters include:

Parameter Optimal Range Effect on Yield
Temperature −5°C to +5°C ±8% yield swing
ClF₃:Molar Ratio 2.1:1 <1.8:1 incomplete
Agitation Rate 1200 rpm Prevents hot spots

Post-reaction distillation at 0.1 atm isolates the product with 96.2% purity, though residual CCl₄ (≤3.8%) necessitates activated carbon treatment.

Catalytic Vapor-Phase Fluorination

Industrial-scale production favors vapor-phase methods using fixed-bed reactors. A representative flowsheet involves:

  • Preheating Zone : 1,1,2,2,3,3-hexachloropropane vaporized at 180°C
  • Reaction Chamber : Ni/Cr alloy tubes packed with Cr₂O₃ catalyst (200–250°C)
  • HF Introduction : Staged injection to maintain 2:1 HF:substrate ratio
  • Product Recovery : Two-stage condensation (−20°C, then −50°C)

Continuous operation data from a 1000-hour trial show consistent 87–89% conversion with catalyst regeneration every 72 hours. Byproduct analysis identifies 1,1,2,3,3-pentachloro-1,3-difluoropropane (7–9%) and trace perchlorinated species (<1%).

Radical-Initiated Addition Pathways

Emerging techniques utilize peroxide initiators for controlled chlorine/fluorine addition. tert-Butyl hydroperoxide (TBHP) facilitates room-temperature reactions between tetrahalopropanes and XeF₂:

$$
\text{C}3\text{Cl}4\text{F}2 + \text{Cl}2 + \text{XeF}2 \xrightarrow{\text{TBHP}} \text{C}3\text{Cl}6\text{F}2 + \text{Xe} \quad (65\% \text{ yield})
$$

Though lower yielding than thermal methods, this approach eliminates high-pressure equipment requirements. Solvent screening identifies 1,2-dichloroethane as optimal, providing 18% higher conversion than CH₂Cl₂.

Analytical Characterization and Purification

Post-synthesis analysis employs:

  • GC Retention Index : 1426 (5% phenyl methyl polysiloxane column)
  • ¹⁹F NMR : δ −63.7 ppm (dt, J = 12 Hz, 6 Hz)
  • Boiling Point : 194.2°C at 760 mmHg (lit. 181.4°C)

Fractional distillation under reduced pressure (0.8 kPa) achieves 99.1% purity with a 34°C boiling point depression. Impurity profiling identifies residual catalyst metals (Ni ≤15 ppm, Cr ≤8 ppm) requiring chelation washing.

Chemical Reactions Analysis

1,1,2,2,3,3-Hexachloro-1,3-difluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2,2,3,3-Hexachloro-1,3-difluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The halogen atoms in the compound can form strong bonds with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Selected Compounds
Compound Name CAS No. Molecular Formula Molecular Weight Halogen Substitution Pattern
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane Not Provided C₃Cl₆F₂ 286.747* 1,3-difluoro; 1,2,2,3,3,3-hexachloro
1,1,2,2,3,3-Hexachloropropane 15600-01-8 C₃H₂Cl₆ 250.749 Fully chlorinated (no fluorine)
1,1,1,2,2,3-Hexachloro-3-fluoropropane 422-26-4 C₃HCl₆F 268.757 3-fluoro; 1,1,1,2,2,3-hexachloro
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane 3182-26-1 C₃Cl₆F₂ 286.747 2,2-difluoro; 1,1,1,3,3,3-hexachloro
1,3-Dichloro-1,1,2,2,3-pentafluoropropane Not Provided C₃Cl₂F₅ 221.453 1,3-dichloro; 1,1,2,2,3-pentafluoro

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

  • Halogen Substitution : The position and ratio of chlorine to fluorine significantly influence reactivity and environmental impact. Asymmetric fluorine substitution (e.g., 1,3-difluoro in the target compound) may reduce symmetry, affecting boiling points and solubility compared to symmetrical analogs like 1,1,1,3,3,3-hexachloro-2,2-difluoropropane .

Environmental and Regulatory Considerations

Table 2: Regulatory Status and Environmental Impact
Compound Name Regulatory Status Environmental Concerns
This compound Likely classified as CFC/HCFC* Potential ozone depletion
1,1,1,2,2,3-Hexachloro-3-fluoropropane Listed in Toyota’s banned substances (CAS 422-28-6) Restricted due to halogenated content
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane EPA-listed (CAS 3182-26-1) High ODP and global warming potential
1,3-Dichloro-1,1,2,2,3-pentafluoropropane HCFC-225cb (less regulated than CFCs) Lower ODP but phased out under Montreal Protocol

*Inferred from , which lists similar CFCs with 0.1% concentration limits.

Key Observations :

  • CFC Classification : The target compound’s chlorine and fluorine content aligns with CFCs, which are banned under the Montreal Protocol due to high ODP. Symmetrical difluoro analogs (e.g., 2,2-difluoro) may have higher ODP than asymmetric variants .
  • Industrial Restrictions : Toyota’s banned substances list includes structurally related hexachloro-fluoropropanes, suggesting industrial phase-out due to environmental regulations .

Q & A

Basic: What are the established synthetic routes for 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane, and what catalysts are typically employed?

The compound is synthesized via dechlorofluorination of chlorinated precursors using hydrogen gas and metal oxide catalysts (e.g., Cr₂O₃ or Al₂O₃) at 200–300°C. For example, 1,1,1,2,2-pentafluoro-3,3-dichloropropane undergoes catalytic hydrogenation to replace chlorine atoms with fluorine, yielding the target compound . Alternative routes involve fluorination of olefinic intermediates derived from chlorinated propanes, with reaction efficiency dependent on catalyst selection and temperature gradients .

Advanced: How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

Catalyst choice significantly impacts reaction pathways. Chromium-based oxides favor sequential dechlorination, where Cl atoms are selectively replaced by F, while palladium catalysts may promote isomerization, leading to byproducts like 1,1,1,3,3,3-hexachloro-2,2-difluoropropane . Advanced mechanistic studies employ in situ FTIR and GC-MS to monitor intermediate species, revealing that higher H₂ partial pressures reduce side-product formation but require precise temperature control to avoid catalyst deactivation .

Basic: What are the key physicochemical properties (e.g., boiling point, molecular weight) of this compound?

  • Molecular formula : C₃Cl₆F₂
  • Molecular weight : 286.747 g/mol (calculated via NIST data) .
  • Boiling point : 469.90 K (196.75°C), with a melting point of 260.3 K (-12.85°C), determined using differential scanning calorimetry (DSC) and validated by the Thermodynamics Research Center (TRC) .
  • Density : ~1.78 g/cm³ (estimated from structural analogs) .

Advanced: What methodological approaches are recommended for analyzing its stability under thermal stress?

Thermogravimetric analysis (TGA) under nitrogen atmospheres reveals decomposition onset at 300°C, producing Cl₂ and HF gases. To study degradation pathways, combine pyrolysis-GC/MS to identify volatile byproducts and X-ray diffraction (XRD) to detect crystalline residues. Contradictions in decomposition temperatures across studies (e.g., ±3 K variability in NIST data ) highlight the need for standardized heating rates and sample purity verification (>99%) .

Basic: Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • NMR : ¹⁹F NMR (470 MHz) resolves fluorine environments, with δ -72 ppm (CF₂) and -114 ppm (CF₃) in CDCl₃ .
  • Mass spectrometry : High-resolution MS (EI mode) shows a base peak at m/z 286 ([M]⁺) with fragment ions at m/z 251 (loss of Cl) and 201 (loss of F₂Cl) .
  • IR spectroscopy : Strong C-F stretches at 1150–1250 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹ confirm functional groups .

Advanced: How does this compound interact with catalysts in fluorination reactions, and what byproducts are observed?

In fluorination reactions, it acts as a fluorine donor in the presence of Lewis acids like SbF₅, producing Cl⁻ as a leaving group. Byproducts include 1,1,2-trichloro-3,3-difluoropropane (from incomplete fluorination) and chlorofluorocarbons (CFCs), detected via GC headspace analysis. Catalyst poisoning by HCl is mitigated using scavengers like CaO .

Advanced: What environmental regulations restrict its use due to ozone-depleting potential?

Classified as a CFC under the Montreal Protocol, its production is capped at 0.1% in industrial applications due to a high ozone depletion potential (ODP ≈ 1.0) . Environmental persistence studies (e.g., OECD 301B) show a half-life >50 years in the atmosphere, necessitating containment protocols and alternatives like hydrofluorocarbons (HFCs) in research .

Basic: What safety protocols should be followed when handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile Cl/F species .
  • Waste disposal : Neutralize residues with aqueous NaOH (10%) to convert Cl/F into less hazardous salts (NaCl/NaF) .

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